molecular formula C15H14N4O2S2 B2684846 (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034412-38-7

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2684846
CAS No.: 2034412-38-7
M. Wt: 346.42
InChI Key: IMSZPMDEVNPYNF-UHFFFAOYSA-N
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Description

The compound "(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a heterocyclic molecule featuring a 2-methylthiazole ring linked via a methanone group to a pyrrolidine scaffold substituted with a 1,2,4-oxadiazole-thiophene moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thiazole: A five-membered aromatic ring containing sulfur and nitrogen, known for enhancing bioavailability and metabolic stability in drug design.
  • 1,2,4-Oxadiazole: A heterocycle with two nitrogen and one oxygen atom, contributing to hydrogen-bonding interactions and rigidity.
  • Pyrrolidine: A saturated five-membered ring providing conformational flexibility.

Structural elucidation of such compounds typically employs X-ray crystallography (via programs like SHELX for refinement ) and spectroscopic methods (e.g., NMR, UV) .

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-16-11(8-23-9)15(20)19-5-4-10(7-19)13-17-14(21-18-13)12-3-2-6-22-12/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSZPMDEVNPYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an amine and a suitable electrophile.

    Coupling Reactions: The final step involves coupling the thiazole, oxadiazole, and pyrrolidine intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to the compound . For instance, compounds containing thiazole rings have demonstrated effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the thiazole moiety enhances the interaction with bacterial enzymes, leading to increased antibacterial activity.

In a study evaluating thiazole derivatives, several compounds exhibited minimum inhibitory concentrations (MIC) in the range of 0.06 to 1.88 mg/mL against Gram-positive bacteria, indicating significant antibacterial potential . The structure-activity relationship suggests that modifications on the thiazole ring can further enhance efficacy.

Anticancer Properties

Thiazole and oxadiazole derivatives have been investigated for their anticancer properties. The incorporation of these heterocycles into drug design has shown promise in targeting various cancer cell lines. For example, compounds with thiazole and oxadiazole functionalities have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of signaling pathways .

A notable case study involved a thiazole derivative that demonstrated cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutic agents . The mechanism was linked to the compound's ability to disrupt microtubule dynamics, which is crucial for cell division.

Structure and Chemical Properties

The molecular structure of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone includes several key features that contribute to its biological activity:

Component Description
Thiazole RingEnhances antimicrobial activity and interacts with biological targets.
Oxadiazole RingContributes to anticancer properties through signaling pathway modulation.
Pyrrolidine MoietyAffects lipophilicity and cellular uptake.
Methanone GroupPlays a role in binding interactions with target proteins.

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of thiazoles and evaluated their biological activities. The synthesis involved multi-step reactions yielding compounds that were screened for antibacterial and anticancer activities .

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s structural uniqueness lies in its hybrid heterocyclic framework. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Core Heterocycles Key Modifications Pharmacological Notes Reference
Target Compound Thiazole, Oxadiazole, Thiophene Methanone linker, pyrrolidine core Hypothesized kinase inhibition
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol Thiadiazole, Triazole Thioether linker, phenyl substitution Broad-spectrum antimicrobial activity
Isorhamnetin-3-O-glycoside Flavonoid glycoside Sugar moiety, phenolic groups Antioxidant, anti-inflammatory

Key Observations:

Heterocycle Substitutions: Replacing oxadiazole (target compound) with thiadiazole (as in ) introduces additional sulfur atoms, which may alter electronic properties and binding affinities.

Linker and Core Flexibility: The methanone linker in the target compound provides rigidity, whereas thioether linkers (e.g., in ) offer rotational flexibility, affecting target engagement. The pyrrolidine core in the target compound may confer better solubility than fully aromatic systems.

Pharmacological Potential: Compounds with 1,2,4-oxadiazole and thiazole motifs are frequently associated with kinase inhibition or antimicrobial activity . Thiophene-containing derivatives often exhibit enhanced metabolic stability compared to phenyl analogues.

Biological Activity

The compound (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings, including thiazole, oxadiazole, and pyrrolidine. Its structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₅H₁₄N₄O₂S₂
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 2034412-38-7

The compound's structure facilitates various interactions at the molecular level, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring can engage in π-π stacking interactions, while the oxadiazole ring may form hydrogen bonds with amino acid residues in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and oxadiazole exhibit significant antimicrobial properties. For instance:

  • Thiazole Derivatives : Known for their antibacterial and antifungal activities due to their ability to disrupt microbial cell wall synthesis and function .
  • Oxadiazole Compounds : Demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, through mechanisms involving inhibition of nucleic acid synthesis .

Anticancer Potential

Research has shown that compounds containing oxadiazole moieties possess anticancer properties:

  • A study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Study 1: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of a series of thiazole and oxadiazole derivatives against a panel of bacterial strains. The results indicated that the compound demonstrated significant inhibitory activity against Gram-positive bacteria with an MIC value of 12.5 µg/mL .

Study 2: Cytotoxicity Assay

In another study focusing on the cytotoxicity of similar compounds, it was found that the introduction of the pyrrolidine moiety enhanced the anticancer activity against MCF-7 cells, with IC50 values reported at 15 µM. This suggests that modifications in the molecular structure can significantly impact biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessTarget Organism/Cell LineReference
AntimicrobialMIC = 12.5 µg/mLStaphylococcus aureus
AnticancerIC50 = 15 µMMCF-7 (breast cancer)
Anti-inflammatorySignificant reductionPro-inflammatory cytokines

Q & A

Q. What are the standard synthetic protocols for preparing (2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. For example, the pyrrolidine-oxadiazole-thiophene core can be constructed via cyclization of thiophene-2-carboxamide derivatives with hydroxylamine under reflux (ethanol, 4–6 hours) . The thiazole moiety is introduced via coupling reactions, such as reacting 2-methylthiazole-4-carboxylic acid with the pyrrolidine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry.
  • FTIR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for analogous pyrrolidine-oxadiazole systems .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:
  • Kinase inhibition assays (e.g., EGFR or JAK2) due to structural similarity to known inhibitors .
  • Antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria, fungi).
  • Cytotoxicity (MTT assay on HEK-293 or HeLa cells) to assess safety margins.
  • Dose-response curves (IC₅₀ calculations) and controls (e.g., DMSO vehicle) are critical for reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the 1,2,4-oxadiazole ring be addressed?

  • Methodological Answer : Regioselectivity is influenced by:
  • Precursor design : Use nitrile oxides (from hydroxamoyl chlorides) for [3+2] cycloadditions with thiophene-derived nitriles .
  • Catalysis : Cu(I)-catalyzed conditions improve yield and selectivity (e.g., CuCl in acetonitrile at 60°C) .
  • By-product analysis : LC-MS monitoring detects undesired isomers; optimize solvent polarity (e.g., DMF vs. THF) to suppress competing pathways .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity issues : Validate compound purity (>95% via HPLC; compare with ’s 95% standard).
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures, incubation time).
  • Stereochemical effects : Separate enantiomers via chiral HPLC and test individually, as biological activity often varies significantly between stereoisomers .
  • Statistical rigor : Use ≥3 replicates and ANOVA for significance testing .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ:
  • DFT calculations (e.g., Gaussian 09) to model electronic properties (HOMO/LUMO gaps) and predict reactivity .
  • Molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., ATP-binding pockets in kinases).
  • QSAR models using descriptors like logP, polar surface area, and topological indices to prioritize derivatives .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Stability optimization includes:
  • Lyophilization for solid-state storage (avoid aqueous solutions if hydrolytically unstable).
  • Light-sensitive packaging (amber vials) to prevent photodegradation of the thiophene moiety.
  • Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Methodological Notes for Experimental Design

  • Synthetic Optimization : Use DoE (Design of Experiments) to evaluate reaction parameters (temperature, solvent, catalyst loading) and maximize yield .
  • Biological Replication : Follow ’s split-plot design for in vivo/in vitro studies to account for variability.
  • Environmental Impact : Adopt protocols from to assess compound fate in ecosystems (e.g., biodegradation, bioaccumulation).

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